REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][N:7]1[CH2:12][CH:11]=[C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[C:19]([C:22]([NH2:24])=O)[CH:20]=3)[NH:15][CH:14]=2)[CH2:9][CH2:8]1>C(O)C>[CH3:6][N:7]1[CH2:8][CH:9]=[C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[C:19]([C:22]#[N:24])[CH:20]=3)[NH:15][CH:14]=2)[CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC(=CC1)C1=CNC2=CC=C(C=C12)C(=O)N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and subsequent concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(=CC1)C1=CNC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 18.6% | |
YIELD: CALCULATEDPERCENTYIELD | 20.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |